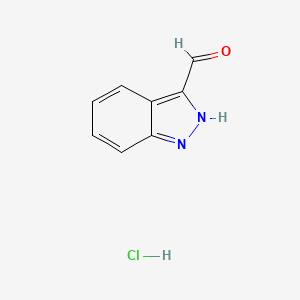

1H-Indazole-3-carboxaldehyde hydrochloride

説明

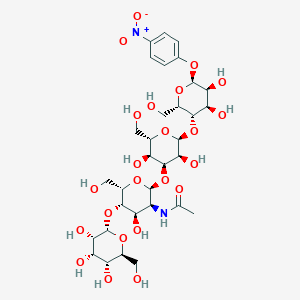

1H-Indazole-3-carboxaldehyde is a key intermediate in the synthesis of a variety of polyfunctionalized 3-substituted indazoles . It is drawing more and more attention in medicinal chemistry as it is used in the development of kinase inhibitors .

Synthesis Analysis

The synthesis of 1H-Indazole-3-carboxaldehyde is based on the nitrosation of indoles . This process can be carried out in a slightly acidic environment, allowing the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

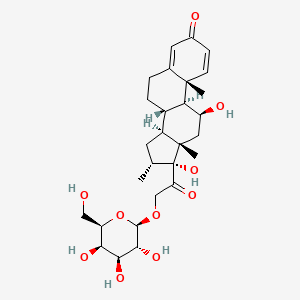

The molecular structure of 1H-Indazole-3-carboxaldehyde is represented by the empirical formula C8H6N2O . Its molecular weight is 146.15 . The InChI key is VXOSGHMXAYBBBB-UHFFFAOYSA-N .Chemical Reactions Analysis

1H-Indazole-3-carboxaldehyde is a valuable intermediate in the synthesis of 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclization reactions .Physical And Chemical Properties Analysis

1H-Indazole-3-carboxaldehyde is a solid substance with a melting point of 141-145 °C .科学的研究の応用

Synthesis of Indazole Derivatives

1H-Indazole-3-carboxaldehydes are crucial intermediates for synthesizing polyfunctionalized 3-substituted indazoles. A general method for accessing this motif involves the nitrosation of indoles under slightly acidic conditions, which converts both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes. This approach is highlighted for its mild conditions and broad applicability (Chevalier et al., 2018).

Improved Synthesis Methods

Efforts to improve the synthesis of related compounds like 1H-indazole-3-carboxylic acid demonstrate the ongoing research to refine production methods for indazole derivatives. These improvements aim at reducing costs and simplifying operations, making the synthesis more suitable for industrial manufacture (Rao Er-chang, 2006).

Photochemistry and Structural Analysis

Research into the photochemistry of 1H- and 2H-indazoles in acidic solutions provides insights into their chemical behavior under irradiation, forming aromatic nitrenium ions. This area of study could have implications for understanding the stability and reactivity of indazole derivatives under various conditions (Georgarakis et al., 1979).

Additionally, the structural characterization of 1H-indazole-3-carbaldehyde through X-ray, FT-IR, FT-Raman, and DFT analyses reveals detailed information about its intermolecular interactions, crystal packing, and the strength of various hydrogen bonds. This analysis aids in understanding the compound's solid-state properties and potential applications in materials science (Morzyk-Ociepa et al., 2021).

作用機序

1H-Indazole-3-carboxaldehyde and its derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .

将来の方向性

Given the increasing interest in 1H-Indazole-3-carboxaldehyde and its derivatives in medicinal chemistry, particularly as kinase inhibitors , future research will likely continue to explore and optimize synthetic approaches to these compounds. This includes the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new potential therapeutic applications .

特性

IUPAC Name |

2H-indazole-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-8-6-3-1-2-4-7(6)9-10-8;/h1-5H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLZZJJZGRJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693892 | |

| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-3-carboxaldehyde hydrochloride | |

CAS RN |

1186663-60-4 | |

| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1501593.png)

![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazolecarboxylic acid](/img/structure/B1501616.png)

![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)